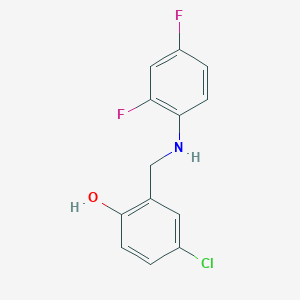

4-Chloro-2-(((2,4-difluorophenyl)amino)methyl)phenol

Description

4-Chloro-2-(((2,4-difluorophenyl)amino)methyl)phenol is a phenolic derivative featuring a chloro-substituted aromatic ring and an aminomethyl group linked to a 2,4-difluorophenyl moiety. This compound belongs to a class of structurally diverse phenolic derivatives studied for their biological activities, including antimicrobial, anticancer, and antidiabetic properties. The presence of electron-withdrawing groups (Cl, F) and the aminomethyl bridge may enhance its interaction with biological targets, such as enzymes or DNA, while influencing physicochemical properties like solubility and metabolic stability .

Properties

Molecular Formula |

C13H10ClF2NO |

|---|---|

Molecular Weight |

269.67 g/mol |

IUPAC Name |

4-chloro-2-[(2,4-difluoroanilino)methyl]phenol |

InChI |

InChI=1S/C13H10ClF2NO/c14-9-1-4-13(18)8(5-9)7-17-12-3-2-10(15)6-11(12)16/h1-6,17-18H,7H2 |

InChI Key |

QOTRTPIWLWEWOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NCC2=C(C=CC(=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(((2,4-difluorophenyl)amino)methyl)phenol typically involves the reaction of 4-chlorophenol with 2,4-difluoroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(((2,4-difluorophenyl)amino)methyl)phenol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro or phenolic positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines .

Scientific Research Applications

4-Chloro-2-(((2,4-difluorophenyl)amino)methyl)phenol has several scientific research applications:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in biochemical assays and studies, particularly in proteomics research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(((2,4-difluorophenyl)amino)methyl)phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aminomethylphenols

- 4-Chloro-2-[[(3-chloro-4-fluorophenyl)amino]methyl]phenol () Structural Differences: The phenylamino group is substituted with 3-Cl and 4-F (vs. 2,4-difluoro in the target compound). Properties: Molecular weight = 286.127 g/mol (vs. ~281.68 g/mol for the target compound). Activity: Not explicitly reported, but similar compounds show antimicrobial and DNA-binding activities .

- MFI23 (4-Chloro-2-(((2,3-dimethylphenyl)amino)methyl)phenol) () Structural Differences: The phenylamino group has 2,3-dimethyl substituents instead of 2,4-difluoro. Synthesis: Low yield (10%), suggesting synthetic challenges compared to the target compound. Activity: Not reported, but methyl groups may enhance hydrophobicity, influencing membrane permeability .

Schiff Base Derivatives

- S-1 (4-Chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol) () Structural Differences: Contains a Schiff base (imine) linkage instead of an aminomethyl group. Activity:

- Antimicrobial : Broad-spectrum activity against Staphylococcus aureus (ATCC 6538) and Bacillus subtilis (ATCC 6633).

- Antidiabetic : 93.2% α-amylase and 73.7% α-glucosidase inhibition at high concentrations.

- DNA Interaction : Hyperchromism in UV spectra, suggesting intercalation or groove binding .

Oxadiazole-Linked Derivatives

- 6h (4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol) () Structural Differences: Incorporates a 1,3,4-oxadiazole ring linked to a trimethoxyphenyl group. Activity:

- Anticancer : Potent activity against SNB-19 (PGI = 65.12) and NCI-H460 (PGI = 55.61) cell lines at 10 µM.

- Mechanism : Binds to the tubulin–combretastatin A4 complex (docking score: −8.030 kcal/mol), disrupting microtubule assembly .

Halogenated Phenolic Antibacterial Agents

- Triclosan and Chlorophene () Structural Differences: Triclosan has a dichlorophenoxy group; chlorophene has a benzyl group. Reactivity: Rapid oxidation by manganese oxides, yielding coupling products. The target compound’s 2,4-difluoro substituents may confer greater oxidative stability compared to chlorophene .

Biological Activity

4-Chloro-2-(((2,4-difluorophenyl)amino)methyl)phenol is an organic compound with a complex structure that includes a chloro group, a difluorophenyl group, and a phenolic hydroxyl group. Its molecular formula is , and it has a molecular weight of approximately 269.67 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications.

Chemical Structure and Properties

The unique configuration of this compound contributes to its biological activity. The phenolic ring is substituted at the para position with a chloro group and an amino group that is further substituted with a difluorophenyl moiety. This structural complexity allows for various interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀ClF₂N O |

| Molecular Weight | 269.67 g/mol |

| Solubility | Moderate (specific data needed) |

Biological Activity

Research indicates that this compound exhibits significant biological activities including antimicrobial and anticancer properties. The mechanisms of action are still under investigation but are believed to involve interactions with specific enzymes and proteins, altering their activity and leading to various biological effects.

Antimicrobial Activity

Initial studies suggest that this compound may possess antimicrobial properties, making it a candidate for development as a pesticide or herbicide. Its ability to inhibit microbial growth could be attributed to its interaction with microbial enzymes or cell membranes.

Anticancer Activity

In vitro studies have shown that this compound may inhibit the growth of cancer cell lines. For instance, it has been evaluated against several human cancer cell lines, demonstrating cytotoxic effects at varying concentrations.

Case Studies

-

Cytotoxicity in Cancer Cell Lines :

- In one study, the compound was tested against A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma) cell lines.

- Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential as an anticancer agent.

-

Mechanism of Action :

- Molecular docking studies revealed that the compound may interact with key proteins involved in cancer progression, such as VEGFR-2 and JAK kinases.

- Inhibition of these targets could lead to reduced tumor growth and improved survival rates in animal models.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the core structure have been shown to improve solubility and bioavailability while maintaining or enhancing anticancer efficacy.

Comparative Analysis of Related Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 4-Chloro-2-methylphenol | Contains a methyl group instead of difluorophenyl | More hydrophobic; different biological properties |

| 3,5-Difluoroaniline | Lacks the phenolic hydroxyl; only amino group | Primarily used as an intermediate in dye synthesis |

| 4-Fluoro-2-(((3,5-dichlorophenyl)amino)methyl)phenol | Similar substitution pattern but with dichloride | Potentially different reactivity due to additional chlorine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.